2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate
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Overview
Description
2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate is an organic compound that features a benzyl group, a pyridine ring, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate typically involves a multi-step process. One common method starts with the preparation of the key intermediate, which is then subjected to further reactions to form the final product. For instance, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound . The reaction conditions often involve the use of hydrogen at room temperature to convert intermediates into the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their anti-fibrotic and antimicrobial activities.
Imidazole-containing compounds: These compounds also exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
2-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N2O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-[benzyl(pyridin-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C21H18N2O3/c1-16(24)26-19-12-6-5-11-18(19)21(25)23(20-13-7-8-14-22-20)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
InChI Key |
RZSGGSPKGBZABO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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